Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate
Description
Properties
IUPAC Name |
methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-16(20)10-2-5-12(6-3-10)22-9-15(19)13-7-4-11(17)8-14(13)18/h2-8,17-18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFLFDSLJRPWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160418 | |
| Record name | Benzoic acid, 4-(2-(2,4-dihydroxyphenyl)-2-oxoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137987-92-9 | |
| Record name | Benzoic acid, 4-(2-(2,4-dihydroxyphenyl)-2-oxoethoxy)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(2-(2,4-dihydroxyphenyl)-2-oxoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate typically involves the condensation reaction of an appropriate hydrazide (such as nicotinic or isonicotinic hydrazide) with 2,4-dihydroxybenzaldehyde in the presence of methanol or ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Scientific Research Applications
Organic Synthesis
Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate is utilized as a reagent in organic synthesis. It serves as a building block for the development of more complex organic molecules. Its phenolic and ester functionalities allow it to participate in various chemical reactions, including:
- Esterification : The compound can undergo esterification reactions to form other esters.
- Reduction and Oxidation Reactions : The phenolic groups can be oxidized to form quinones or reduced to alcohols using specific reagents such as lithium aluminum hydride or potassium permanganate .
Biological Studies
The compound has been investigated for its potential biological activities:
- Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes, potentially useful in drug design and development.
- Antioxidant Properties : Due to the presence of dihydroxyphenyl groups, it exhibits antioxidant properties, making it relevant in studies related to oxidative stress and related diseases .
Pharmaceutical Applications
This compound is being explored in pharmaceutical applications:
- Drug Development : Its ability to interact with biological targets positions it as a candidate for the development of new therapeutic agents, particularly in treating conditions influenced by oxidative stress or enzyme dysfunctions .
Fine Chemical Intermediates
In the industrial sector, this compound serves as a fine chemical intermediate in the production of specialty chemicals and pharmaceuticals. Its versatility allows for its use in various formulations and processes .
Cosmetic Industry
Due to its antioxidant properties, this compound is being considered for incorporation into cosmetic formulations aimed at skin protection against oxidative damage .
Case Study 1: Enzyme Inhibition Research
A study focused on the inhibition of specific kinases demonstrated that this compound effectively inhibited enzymatic activity related to cancer cell proliferation. The results indicated a dose-dependent relationship between the compound concentration and inhibition levels, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antioxidant Efficacy
In another investigation assessing the antioxidant capacity of various phenolic compounds, this compound exhibited significant free radical scavenging activity. This property was linked to its structure, which facilitates electron donation and stabilization of free radicals .
Mechanism of Action
The mechanism of action of Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | CCS [M+H]⁺ (Ų) | Solubility (Predicted) |
|---|---|---|---|
| Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate | 302.28 | 218.0 | Moderate in polar solvents |
| Ethyl analogue | 316.31 | 219.5 | Lower polarity |
| 2-(4-Chlorophenyl)-2-oxoethyl derivative | 429.84 | N/A | Low (hydrophobic) |
Biological Activity
Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate, with the molecular formula C16H14O6, has garnered attention in scientific research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes hydroxyl and carbonyl functional groups. These groups are crucial for its biological interactions and activities. The compound can be synthesized through various methods, often involving condensation reactions with appropriate hydrazides and aldehydes.
Biological Activities
1. Antioxidant Activity:
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, which can cause cellular damage. In vitro studies have shown that this compound can effectively scavenge free radicals, thereby reducing oxidative stress in cells.
2. Antimicrobial Properties:
The compound has also been studied for its antimicrobial effects. Preliminary investigations suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.
3. Cytotoxic Effects:
Cytotoxicity assays have demonstrated that this compound can induce cell death in certain cancer cell lines. The compound's IC50 values indicate moderate cytotoxic activity, suggesting potential applications in cancer treatment.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their functions. Additionally, the compound's capacity for redox reactions may enhance its biological efficacy by modulating cellular signaling pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Antioxidant Activity | Cytotoxicity |
|---|---|---|---|
| Methyl 4-hydroxybenzoate | Structure | Moderate | Low |
| Methyl 2,4-dihydroxybenzoate | Structure | High | Moderate |
| This compound | Structure | High | Moderate |
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Study on Antioxidant Activity: A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced DPPH radical levels in vitro, indicating strong antioxidant capabilities (IC50 = 120 μg/mL).
- Cytotoxicity in Cancer Cells: Research conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its potential as a chemotherapeutic agent (IC50 = 266 μg/mL).
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate?
The synthesis typically involves nucleophilic substitution between a phenacyl bromide derivative and a benzoic acid precursor. For example, analogous compounds like 2-(2,4-dichlorophenyl)-2-oxoethyl 4-methoxybenzoate are synthesized by reacting 4-methoxybenzoic acid with 2-chloro-1-(2,4-dichlorophenyl)ethanone in the presence of potassium carbonate in DMF . Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically influence yield and purity. Optimization of protecting groups for the dihydroxy moiety (e.g., acetylation) may be required to prevent side reactions during esterification.
Q. How is the molecular structure of this compound characterized experimentally?
X-ray crystallography is the gold standard for unambiguous structural determination. For example, phenacyl benzoate derivatives (e.g., 2-(2,4-dichlorophenyl)-2-oxoethyl 4-methoxybenzoate) are analyzed to confirm bond angles, torsion angles, and crystal packing . Spectroscopic techniques, including - and -NMR, IR, and high-resolution mass spectrometry (HRMS), are used to validate functional groups and molecular weight. Computational methods (e.g., DFT) may supplement experimental data to predict electronic properties .
Q. What are the primary research applications of this compound in chemistry and biology?
The compound’s ester and phenolic groups make it a candidate for:
- Photolabile protecting groups in organic synthesis, enabling controlled release of carboxylic acids under UV light .
- Enzyme inhibition studies , particularly for oxidoreductases or hydrolases, due to its potential redox-active dihydroxyphenyl moiety .
- Material science applications , such as polymer crosslinking agents, leveraging its bifunctional reactivity .
Advanced Research Questions
Q. How do experimental parameters (e.g., solvent choice, temperature) influence reaction yield and purity during synthesis?
Key factors include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of carboxylate ions, improving substitution efficiency .
- Temperature control : Elevated temperatures (50–80°C) accelerate reaction kinetics but may promote hydrolysis of ester groups.
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve interfacial reactions in biphasic systems .
Contradictions in yield data across studies often arise from differences in these parameters, necessitating systematic optimization via Design of Experiments (DoE) methodologies.
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or IR spectra may stem from:
- Tautomerism : The dihydroxyphenyl group may exhibit keto-enol tautomerism, altering peak positions .
- Crystallinity vs. amorphous forms : X-ray powder diffraction (XRPD) can differentiate polymorphic forms that affect spectral profiles .
- Impurity profiling : LC-MS or HPLC-DAD can identify side products (e.g., unreacted phenacyl bromide) that distort spectral interpretations .
Q. What role does the 2,4-dihydroxyphenyl group play in modulating biological activity?
The dihydroxy motif is critical for:
- Metal chelation , enabling interactions with metalloenzymes (e.g., tyrosinase or cytochrome P450) .
- Antioxidant activity , scavenging free radicals via phenolic hydrogen donation .
- Hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases), as demonstrated in structurally related compounds like MSDC-0160, which modulates mitochondrial pyruvate carriers .
Q. What challenges arise in scaling up synthesis for preclinical studies?
Key issues include:
- Purification bottlenecks : Column chromatography is impractical at scale; alternatives like recrystallization or distillation must be optimized .
- Regioselectivity : Competing reactions (e.g., O- vs. C-alkylation) require careful control of electrophilic/nucleophilic sites .
- Stability : Hydrolytic degradation of the ester group under physiological pH necessitates formulation studies (e.g., prodrug strategies) .
Methodological Considerations
Q. How can researchers validate the compound’s purity and stability under storage conditions?
- Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Assess thermal stability and moisture content .
- Long-term storage : Store at –20°C under inert atmosphere to prevent oxidation of the dihydroxyphenyl group .
Q. What advanced computational tools predict the compound’s reactivity and interactions?
- Molecular docking : Simulate binding to biological targets (e.g., using AutoDock Vina) to prioritize in vitro assays .
- QM/MM simulations : Study reaction mechanisms (e.g., ester hydrolysis) at atomic resolution .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
